molecular formula C19H19N3O3 B2872468 4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097862-41-2

4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B2872468
CAS No.: 2097862-41-2
M. Wt: 337.379
InChI Key: FKAMWMHULZPJEP-UHFFFAOYSA-N
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Description

4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system and their potential as therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzopyran core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.

    Attachment of the piperazine ring: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced to the benzopyran core.

    Introduction of the pyridinyl group: This can be done through coupling reactions, such as Suzuki or Heck coupling, where a pyridine derivative is attached to the piperazine ring.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzopyran ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

    Substitution: The piperazine and pyridine rings can undergo various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, ion channels, or enzymes, modulating their activity. The benzopyran moiety might contribute to binding affinity and specificity, while the pyridine ring could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one
  • 4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-1-(pyridin-4-yl)piperazin-2-one

Uniqueness

The unique combination of the benzopyran, piperazine, and pyridine moieties in 4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one might confer distinct pharmacological properties, such as improved binding affinity, selectivity, and metabolic stability compared to similar compounds.

Properties

IUPAC Name

4-(3,4-dihydro-2H-chromene-2-carbonyl)-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c23-18-13-21(10-11-22(18)15-5-3-9-20-12-15)19(24)17-8-7-14-4-1-2-6-16(14)25-17/h1-6,9,12,17H,7-8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAMWMHULZPJEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1C(=O)N3CCN(C(=O)C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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